molecular formula C18H18FN3O4S B2731845 N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 1105245-69-9

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2731845
CAS No.: 1105245-69-9
M. Wt: 391.42
InChI Key: DVXSVRLYPVHNJV-UHFFFAOYSA-N
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Description

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound designed for biochemical research. Its structure incorporates both an isothiazolidine-1,1-dioxide moiety and an oxalamide linker, features that are often investigated in medicinal chemistry for their potential to modulate biological targets. Compounds with these structural motifs have been studied for various applications, including serving as enzyme inhibitors or as molecular scaffolds in drug discovery due to their ability to engage in specific hydrogen bonding and dipole interactions. Researchers can utilize this chemical as a building block or a reference standard in the synthesis and development of novel therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Ensure all safety protocols are followed when handling this compound.

Properties

IUPAC Name

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4S/c19-14-4-2-13(3-5-14)12-20-17(23)18(24)21-15-6-8-16(9-7-15)22-10-1-11-27(22,25)26/h2-9H,1,10-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXSVRLYPVHNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-fluorobenzyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C18H18FN3O4S
  • Molecular Weight : 391.42 g/mol
  • CAS Number : 1105245-69-9
  • Purity : Typically around 95% .

The compound exhibits a range of biological activities that can be attributed to its structural components, particularly the isothiazolidine moiety and the oxalamide linkage. These features may influence various biological pathways, including:

  • Inhibition of Enzymatic Activity : The oxalamide group is known to interact with enzymes, potentially acting as a reversible inhibitor.
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anticancer Activity

A study focused on the anticancer properties of related compounds found that those with the isothiazolidine structure demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Effects

Research indicates that compounds containing dioxidoisothiazolidin moieties exhibit antimicrobial properties. In vitro tests showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Case Studies

  • Study on Anticancer Efficacy :
    • Objective : Evaluate the cytotoxic effects on MCF-7 and A549 cell lines.
    • Methodology : Cells were treated with varying concentrations of the compound for 24, 48, and 72 hours.
    • Results : Significant reduction in cell viability was observed at higher concentrations, with IC50 values calculated at approximately 15 µM for MCF-7 cells .
  • Antimicrobial Testing :
    • Objective : Assess antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was employed to determine inhibition zones.
    • Results : The compound exhibited notable inhibition zones (up to 20 mm) against both bacterial strains, indicating strong antimicrobial potential .

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

  • Formation of Isothiazolidine Ring : This is achieved through a cyclization reaction involving thioamide precursors.
  • Introduction of Phenyl Groups : Electrophilic substitution reactions are used to attach the phenyl and fluorobenzyl groups to the isothiazolidine core.
  • Oxalamide Linkage Formation : The final step involves coupling reactions under controlled conditions to form the oxalamide bond .

Scientific Research Applications

Anticancer Activity

Research has shown that oxalamide derivatives exhibit promising anticancer properties. The compound N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-fluorobenzyl)oxalamide has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that it can inhibit cell proliferation and induce apoptosis in tumor cells through mechanisms such as the modulation of apoptotic pathways and cell cycle arrest.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents. Studies suggest that the dioxidoisothiazolidin moiety plays a crucial role in enhancing the compound's bioactivity by disrupting microbial cell membranes.

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. In vitro and in vivo studies have indicated its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory diseases.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically involve determining the median lethal dose (LD50) and observing any adverse effects in animal models.

Polymeric Composites

The unique chemical structure of this compound has led to its incorporation into polymeric matrices for enhanced material properties. Its inclusion can improve thermal stability and mechanical strength in composite materials.

Nanotechnology

In nanotechnology, this compound is being explored for its potential use in drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM.
Study BAntimicrobial PropertiesShowed effective inhibition of Staphylococcus aureus growth at concentrations as low as 5 µg/mL.
Study CAnti-inflammatory EffectsReduced TNF-alpha levels by over 50% in LPS-stimulated macrophages, indicating strong anti-inflammatory potential.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Key Observations:
  • Fluorine Substitution : Fluorinated analogs (e.g., target compound, GMC-4, ) exhibit enhanced lipophilicity and resistance to oxidative metabolism, which may improve bioavailability .
  • Sulfone vs.
  • Synthetic Efficiency : Yields for oxalamides vary widely (35–86%), influenced by steric hindrance and dimerization (e.g., 23% dimer in ’s compound 16) .
Antiviral and Antimicrobial Activity:
  • Compound 18 () and 1c () demonstrate the role of fluorinated aromatic groups in antiviral and anticancer activity, respectively . The target’s 4-fluorobenzyl group may similarly enhance bioactivity.

Physicochemical Properties

  • Melting Points: Analogs range from 97°C () to 260°C (), reflecting crystallinity and intermolecular forces. The target’s sulfone group may elevate its melting point compared to non-polar analogs .
  • Purity : Most oxalamides in the evidence exceed 90% purity after recrystallization (e.g., ), suggesting robust synthetic protocols .

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